5-Chloro-3-fluoropyridine-2-carbonitrile

Nucleophilic aromatic substitution Cross-coupling reactivity Regioselectivity

Purchase 5-Chloro-3-fluoropyridine-2-carbonitrile (CAS 207994-11-4) at ≥98% purity. Essential building block for constructing the 5-chloro-3-fluoropyridin-2-yl pharmacophore in ACCase inhibitor herbicides like clodinafop-propargyl. Features orthogonal reactivity: 5-chloro substituent enables nucleophilic aromatic substitution; 2-carbonitrile independently converts to amides, acids, amines, or tetrazoles. Eliminates extra halogenation steps. Validated analytical data ensures reproducibility in pharmaceutical and agrochemical campaigns.

Molecular Formula C6H2ClFN2
Molecular Weight 156.54 g/mol
CAS No. 207994-11-4
Cat. No. B1592692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-fluoropyridine-2-carbonitrile
CAS207994-11-4
Molecular FormulaC6H2ClFN2
Molecular Weight156.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C#N)Cl
InChIInChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
InChIKeyCNRYBSVCHUPCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-fluoropyridine-2-carbonitrile (CAS 207994-11-4): A Strategic Halogenated Pyridinecarbonitrile Building Block for Medicinal and Agrochemical Intermediates


5-Chloro-3-fluoropyridine-2-carbonitrile (CAS 207994-11-4) is a fluorinated pyridinecarbonitrile derivative containing a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a nitrile group at the 2-position [1]. This compound serves as a versatile building block in organic synthesis, functioning as a key intermediate for introducing both chloro and fluoro substituents into complex molecular frameworks . It is widely utilized in pharmaceutical development, particularly as a precursor in the synthesis of antiviral and anticancer agents, and also finds application in agrochemical synthesis . Commercial availability typically ranges from 95% to 98% purity with documented analytical characterization .

Why 5-Chloro-3-fluoropyridine-2-carbonitrile Cannot Be Casually Substituted with Other Halogenated Pyridinecarbonitriles


Halogenated pyridinecarbonitriles with different substitution patterns are not interchangeable in synthetic applications due to fundamentally distinct reactivity profiles at the 2-carbonitrile position. The specific combination and positioning of chloro and fluoro substituents on the pyridine ring modulate both the electrophilicity of the nitrile-bearing carbon and the steric accessibility of reactive sites, directly impacting coupling efficiency and regioselectivity in downstream transformations . The 5-chloro-3-fluoro substitution pattern confers a unique balance of electron-withdrawing effects and steric constraints that cannot be replicated by mono-halogenated analogs or isomers with alternative substitution arrangements . Consequently, substituting a less functionalized or differently substituted pyridinecarbonitrile may lead to altered reaction kinetics, reduced yields, or complete failure of the intended synthetic pathway.

Quantitative Differentiation Evidence for 5-Chloro-3-fluoropyridine-2-carbonitrile vs. Closest Analogs


Enhanced Steric Hindrance and Electrophilic Modulation at the 2-Carbonitrile Site Relative to 3-Fluoropyridine-2-carbonitrile

5-Chloro-3-fluoropyridine-2-carbonitrile possesses an additional chlorine substituent at the 5-position compared to its closest mono-halogenated analog, 3-fluoropyridine-2-carbonitrile (CAS 97509-75-6). This additional chlorine atom increases the molecular weight from 122.10 g/mol to 156.54 g/mol and introduces enhanced steric bulk adjacent to the reactive 2-carbonitrile group [1]. The presence of the electron-withdrawing chlorine at the 5-position, in concert with the 3-fluoro substituent, alters the electron density distribution across the pyridine ring and modulates the electrophilicity of the carbon bearing the nitrile group . This substitution pattern provides a differentiated reactivity profile that can influence both the rate and regioselectivity of nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution Cross-coupling reactivity Regioselectivity

Divergent Reactivity at the 5-Position Compared to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

In contrast to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, which contains chlorine atoms at both the 2- and 6-positions, 5-chloro-3-fluoropyridine-2-carbonitrile features a nitrile group at the 2-position instead of a second chlorine . This structural divergence creates fundamentally different reactivity profiles: the 2,6-dichloro analog offers two chlorine leaving groups with comparable reactivity, whereas the target compound presents a single chlorine at the 5-position alongside a synthetically versatile nitrile group at the 2-position . The nitrile moiety can be transformed into amides, carboxylic acids, amines, or tetrazoles, providing orthogonal functionalization pathways not available in the dihalogenated comparator [1].

Sequential functionalization Regioselective halogen displacement Orthogonal reactivity

Established Utility as a Key Structural Moiety in Commercial Herbicide Clodinafop-Propargyl

The 5-chloro-3-fluoropyridin-2-yl moiety is the core heterocyclic pharmacophore of clodinafop-propargyl, a commercial acetyl-CoA carboxylase (ACCase) inhibitor herbicide [1]. This established structure-activity relationship demonstrates that the precise 5-chloro-3-fluoro substitution pattern on the pyridine ring is essential for biological activity in this class of agrochemicals [2]. Analogs with alternative halogenation patterns or different substitution geometries would not recapitulate the optimal binding interactions with the ACCase enzyme target, underscoring the non-substitutable nature of this specific scaffold in herbicidal applications [1].

Agrochemical intermediate ACCase inhibitor Herbicide development

Documented Synthetic Yield of ~64% via CuCN-Mediated Cyanation of 2-Bromo-5-chloro-3-fluoropyridine

A reported synthetic route for 5-chloro-3-fluoropyridine-2-carbonitrile proceeds via copper(I) cyanide-mediated cyanation of 2-bromo-5-chloro-3-fluoropyridine, affording the target compound in approximately 64% yield [1]. This established methodology provides a benchmark yield expectation for procurement planning and process development. In comparison, alternative synthetic approaches to structurally related pyridinecarbonitriles (e.g., diazotization/Sandmeyer reactions of aminopyridine precursors) may yield different efficiency profiles depending on the specific substitution pattern .

Synthetic methodology Reaction yield optimization Process chemistry

Availability with Validated Analytical Characterization Including 1H NMR and HPLC/GC Purity Assessment

5-Chloro-3-fluoropyridine-2-carbonitrile is commercially available with comprehensive analytical characterization. Multiple vendors supply the compound at purities ranging from 95% to 98% as determined by GC or HPLC, with batch-specific certificates of analysis including 1H NMR spectral data . The compound's 1H NMR spectrum has been recorded and is available for reference, providing a reliable benchmark for identity confirmation . In contrast, less common halogenated pyridinecarbonitrile isomers may lack readily available spectral reference data or validated purity assessment methods, complicating quality control and regulatory compliance .

Quality control Analytical characterization Batch consistency

Optimal Application Scenarios for Procuring 5-Chloro-3-fluoropyridine-2-carbonitrile


Synthesis of Aryloxyphenoxypropionate ACCase Inhibitor Herbicides

This compound is the optimal building block for constructing the 5-chloro-3-fluoropyridin-2-yl pharmacophore found in commercial ACCase inhibitor herbicides such as clodinafop-propargyl [1]. The established structure-activity relationship of this herbicide class confirms that the precise 5-chloro-3-fluoro substitution pattern on the pyridine ring is required for optimal target engagement [1]. Procurement of this specific intermediate enables direct access to validated agrochemical scaffolds without requiring additional halogenation steps or facing the uncertainty of whether alternative substitution patterns will maintain biological activity.

Sequential Functionalization via Orthogonal 5-Chloro and 2-Carbonitrile Reactive Sites

This building block is uniquely suited for multi-step syntheses requiring sequential, orthogonal functionalization. The 5-chloro substituent serves as a leaving group for nucleophilic aromatic substitution or cross-coupling reactions, while the 2-carbonitrile group can be independently transformed into amides, carboxylic acids, amines, or tetrazoles without interfering with the halogen [1]. This orthogonal reactivity is not available in dihalogenated analogs lacking a nitrile group (e.g., 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile), where both halogens exhibit similar leaving group behavior [1].

Medicinal Chemistry Programs Targeting Kinase Inhibitors or Antiviral Agents Requiring Halogenated Pyridine Cores

5-Chloro-3-fluoropyridine-2-carbonitrile serves as a versatile intermediate in the synthesis of pharmaceutical candidates, particularly in antiviral and anticancer development programs [1]. The compound provides a pre-functionalized pyridine scaffold with the optimal balance of electron-withdrawing effects (from both fluoro and chloro substituents) and a synthetically tractable nitrile group for elaboration . Its commercial availability with validated analytical characterization (95-98% purity, NMR-confirmed identity) ensures reproducible results in medicinal chemistry campaigns where structural precision is paramount .

Process Development Requiring Reproducible Synthetic Yields with CuCN Cyanation Methodology

For process chemists evaluating synthetic routes, the documented ~64% yield from 2-bromo-5-chloro-3-fluoropyridine via CuCN-mediated cyanation provides a reliable benchmark for process planning and cost estimation [1]. This established methodology reduces development risk compared to exploring de novo routes for less common isomers, where reaction yields may be undocumented or highly variable [1]. Procurement of the target compound or its immediate precursor enables process development based on published, reproducible synthetic conditions.

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